Azetidine vs. Piperidine Core: Reduced Molecular Weight and Enhanced Conformational Rigidity for Target Selectivity
The target compound's azetidine core (four-membered ring) confers a molecular weight of 334.39 g/mol, which is 54 g/mol lower than the corresponding piperidine analog (3-((1-((2-phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, CID 91628106, MW = 388.4 g/mol). This size reduction is consistent with azetidine-for-piperidine scaffold hopping strategies that reduce lipophilicity while maintaining conformational constraint [1]. The piperidine analog contains a pyrazine-2-carbonitrile moiety rather than pyridine, introducing additional polarity and hydrogen-bond acceptor capacity; the azetidine compound's simpler pyridine ether presentation offers a less sterically demanding pharmacophore for targets where minimal steric bulk is advantageous, such as the nicotinamide phosphoribosyltransferase (NAMPT) binding pocket identified in 3-pyridyl azetidine urea inhibitors [2].
| Evidence Dimension | Molecular Weight Comparison |
|---|---|
| Target Compound Data | 334.39 g/mol (C₁₆H₁₈N₂O₄S) |
| Comparator Or Baseline | Piperidine analog CID 91628106: 388.4 g/mol (C₁₈H₂₀N₄O₄S) |
| Quantified Difference | Target compound is 54 g/mol (14%) lower molecular weight; azetidine core reduces ring size by two methylene units vs. piperidine |
| Conditions | Computed molecular weights from PubChem (PubChem release 2021.05.07) |
Why This Matters
Lower molecular weight and reduced lipophilicity generally correlate with improved ligand efficiency and more favorable ADME profiles, making the azetidine scaffold preferable for lead optimization where physicochemical property space is constrained.
- [1] Radical strain-release photocatalysis for the synthesis of azetidines. Nature Catalysis, 2024, 7, 1003–1014. DOI: 10.1038/s41929-024-01214-0. View Source
- [2] Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). PDB: 6peb. 2019. View Source
